2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone
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Overview
Description
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone typically involves the reaction of hydrobromic acid with 3-bromopyridine to form a brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pyridine derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: Similar structure but lacks the hydroxyl group.
2-Bromo-1-(3-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a hydroxyl group.
1-(3-Bromopyridin-2-yl)ethanone: Similar structure but with different functional groups.
Uniqueness
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-1-(3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6(11)7-5(10)2-1-3-9-7/h1-3,10H,4H2 |
InChI Key |
SBUBYNWVPDZMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.